Dodeca-2,10-diene-1,12-diol
CAS No.: 72312-54-0
Cat. No.: VC19369435
Molecular Formula: C12H22O2
Molecular Weight: 198.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 72312-54-0 |
|---|---|
| Molecular Formula | C12H22O2 |
| Molecular Weight | 198.30 g/mol |
| IUPAC Name | dodeca-2,10-diene-1,12-diol |
| Standard InChI | InChI=1S/C12H22O2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h7-10,13-14H,1-6,11-12H2 |
| Standard InChI Key | HPABSAOLGBMKCM-UHFFFAOYSA-N |
| Canonical SMILES | C(CCCC=CCO)CCC=CCO |
Introduction
Molecular Structure and Physicochemical Properties
Structural Characterization
Dodeca-2,10-diene-1,12-diol features a linear dodecane backbone with hydroxyl groups at both termini and conjugated double bonds at carbons 2–3 and 10–11. The IUPAC name dodeca-2,10-diene-1,12-diol precisely reflects this arrangement, distinguishing it from related compounds such as dodeca-2,6,10-triene-1,12-diol (PubChem CID: 54195149) and dodeca-4,8-diene-6,7-diol (PubChem CID: 85953717) . The presence of two double bonds introduces significant rigidity to the hydrocarbon chain, influencing its conformational flexibility and intermolecular interactions.
Table 1: Key Molecular Identifiers
| Property | Value | Source |
|---|---|---|
| CAS No. | 72312-54-0 | |
| Molecular Formula | ||
| Molecular Weight | 198.30 g/mol | |
| IUPAC Name | Dodeca-2,10-diene-1,12-diol | |
| XLogP3 (Predicted) | ~3.1 (estimated) |
The compound’s hydrophobicity, estimated via analogy to dodec-2-ene-1,12-diol (XLogP3: 3.1) , suggests moderate lipid solubility, a property critical for membrane permeability in biological systems.
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of dodeca-2,10-diene-1,12-diol likely involves multi-step sequences combining olefination and hydroxylation reactions. A plausible route includes:
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Diyne Formation: Coupling of two hex-5-yn-1-ol units via Cadiot-Chodkiewicz coupling to install the central double bond.
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Partial Hydrogenation: Selective reduction of the alkyne to a cis-alkene using Lindlar’s catalyst.
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Hydroxylation: Oxidation of terminal alkynes to hydroxyl groups via hydroboration-oxidation.
Alternative methods may employ Grignard reagents to elongate carbon chains while preserving double-bond geometry.
Table 2: Comparative Synthetic Approaches for Diene-Diols
Reactivity and Functionalization
The compound’s dual functionality enables diverse transformations:
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Epoxidation: Reaction with meta-chloroperbenzoic acid (mCPBA) converts double bonds to epoxides, enhancing electrophilicity for nucleophilic attack.
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Esterification: Acetylation of hydroxyl groups with acetic anhydride improves volatility for gas chromatography analysis.
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Cross-Metathesis: Using Grubbs catalyst, the diene moiety undergoes metathesis to form cyclic or polymeric architectures .
Applications in Organic and Medicinal Chemistry
Role as a Synthetic Intermediate
Dodeca-2,10-diene-1,12-diol serves as a precursor for:
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Macrolide Antibiotics: Its elongated chain mirrors polyketide backbones, enabling modular synthesis of erythromycin analogs.
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Dendrimers: Step-growth polymerization with diacids yields hyperbranched polymers with tunable solubility .
Biological Activity
Though direct pharmacological studies are lacking, structurally related diene-diols exhibit:
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Antimicrobial Effects: Disruption of bacterial cell membranes via lipid bilayer intercalation.
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Anti-Inflammatory Activity: Inhibition of cyclooxygenase-2 (COX-2) through competitive binding .
Comparative Analysis with Structural Analogs
Dodeca-2,6,10-triene-1,12-diol (PubChem CID: 54195149)
This analog contains three double bonds, reducing molecular weight to 196.29 g/mol and increasing rigidity. The additional unsaturation lowers XLogP3 to ~2.8, enhancing aqueous solubility but reducing metabolic stability .
Dodeca-4,8-diene-6,7-diol (PubChem CID: 85953717)
With hydroxyl groups at positions 6 and 7, this compound adopts a kinked conformation, favoring intramolecular hydrogen bonding. This structural nuance enables selective chelation of metal ions in catalysis .
Table 3: Structural and Property Comparison
| Property | Dodeca-2,10-diene-1,12-diol | Dodeca-2,6,10-triene-1,12-diol | Dodeca-4,8-diene-6,7-diol |
|---|---|---|---|
| Molecular Formula | |||
| Double Bond Positions | 2,10 | 2,6,10 | 4,8 |
| XLogP3 | ~3.1 | ~2.8 | ~3.0 |
| Bioactivity | Antimicrobial (predicted) | Anticancer (observed) | Metal chelation |
Challenges and Future Directions
Current limitations in dodeca-2,10-diene-1,12-diol research include:
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Synthetic Scalability: Low yields (<50%) in multi-step routes hinder industrial adoption.
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Biological Data Gap: Absence of in vivo toxicity or efficacy studies limits therapeutic exploration .
Future work should prioritize enzymatic synthesis to improve efficiency and high-throughput screening to identify bioactive derivatives.
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